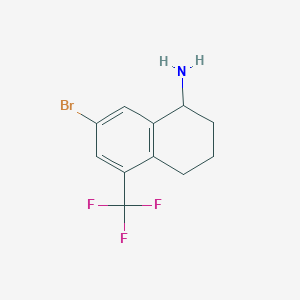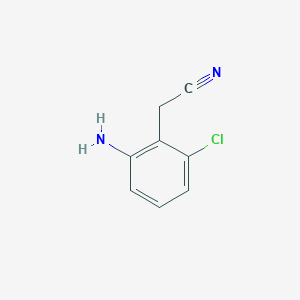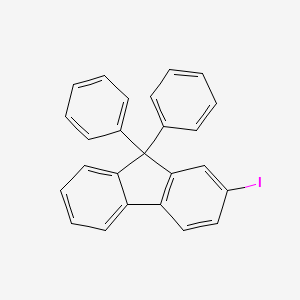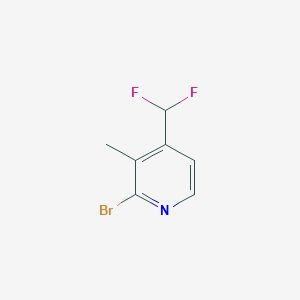
2-Bromo-4-(difluoromethyl)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(difluoromethyl)-3-methylpyridine is a halogenated pyridine derivative with the molecular formula C7H6BrF2N. This compound is characterized by the presence of bromine, difluoromethyl, and methyl groups attached to a pyridine ring. It is commonly used as a building block in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-3-methylpyridine typically involves the bromination of 4-(difluoromethyl)-3-methylpyridine. One common method is the reaction of 4-(difluoromethyl)-3-methylpyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Bromo-4-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are used in the presence of hydrogen gas.
Major Products Formed
Substitution Reactions: Products include 2-azido-4-(difluoromethyl)-3-methylpyridine, 2-thio-4-(difluoromethyl)-3-methylpyridine, and 2-alkoxy-4-(difluoromethyl)-3-methylpyridine.
Oxidation Reactions: Products include 2-bromo-4-(difluoromethyl)-3-formylpyridine and 2-bromo-4-(difluoromethyl)-3-carboxypyridine.
Reduction Reactions: Products include 2-bromo-4-methyl-3-methylpyridine.
科学的研究の応用
2-Bromo-4-(difluoromethyl)-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals, materials, and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Bromo-4-(difluoromethyl)-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. In other cases, it may modulate receptor activity by interacting with specific receptor sites, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
2-Bromo-4-fluoropyridine: Similar in structure but with a fluorine atom instead of a difluoromethyl group.
2-Bromo-4-chloropyridine: Similar in structure but with a chlorine atom instead of a difluoromethyl group.
2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-Bromo-4-(difluoromethyl)-3-methylpyridine is unique due to the presence of both difluoromethyl and methyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable building block for the synthesis of diverse organic molecules.
特性
分子式 |
C7H6BrF2N |
|---|---|
分子量 |
222.03 g/mol |
IUPAC名 |
2-bromo-4-(difluoromethyl)-3-methylpyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-4-5(7(9)10)2-3-11-6(4)8/h2-3,7H,1H3 |
InChIキー |
BFEXJJMBWDDNKW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1Br)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


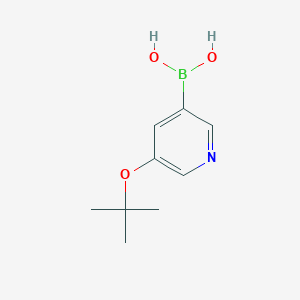
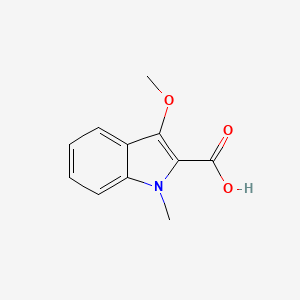
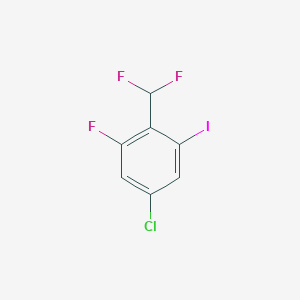
![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
![2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
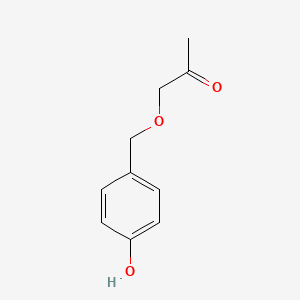
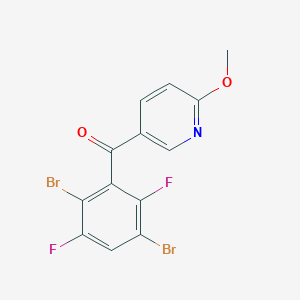
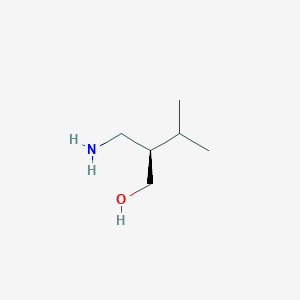
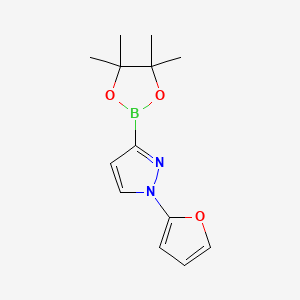
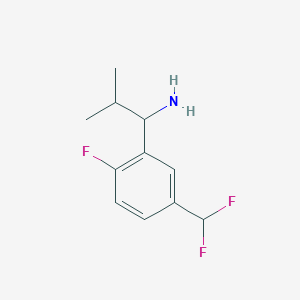
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
